molecular formula C15H15N3O3 B15276956 Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy- CAS No. 67846-61-1

Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-

Cat. No.: B15276956
CAS No.: 67846-61-1
M. Wt: 285.30 g/mol
InChI Key: KYHZPHXKSQRMDX-UHFFFAOYSA-N
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Description

4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is an organic compound that serves as an important intermediate in various chemical processes. It is particularly significant in the production of Pigment Yellow 181, a highly stable and light-fast pigment used in plastics and other high-temperature applications .

Preparation Methods

The synthesis of 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide typically involves a two-step process. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. This intermediate is then reduced under hydrogen pressure to yield 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide . Industrial production methods have been optimized to improve yields and reduce the use of toxic solvents, achieving an overall yield higher than 78% .

Scientific Research Applications

4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is widely used in scientific research due to its role as an intermediate in the synthesis of Pigment Yellow 181. This pigment is used in various applications, including:

Mechanism of Action

The mechanism by which 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide exerts its effects is primarily through its role as an intermediate in the synthesis of Pigment Yellow 181. The molecular targets and pathways involved are related to the chemical reactions it undergoes during the synthesis process .

Comparison with Similar Compounds

4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is unique due to its specific structure and role in the production of Pigment Yellow 181. Similar compounds include:

These compounds share similar chemical properties and participate in related chemical reactions, but 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is distinguished by its specific applications and optimized synthesis methods .

Properties

CAS No.

67846-61-1

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

4-amino-N-(4-carbamoylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C15H15N3O3/c1-21-13-8-10(4-7-12(13)16)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,16H2,1H3,(H2,17,19)(H,18,20)

InChI Key

KYHZPHXKSQRMDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)N

Origin of Product

United States

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